1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a 3,4-dimethoxyphenyl group at position 5, a 4-methoxyphenyl group at position 3, and an ethanone substituent at position 2 of the dihydropyrazole core. The methoxy groups on the aromatic rings likely enhance solubility and influence electronic interactions with biological targets .
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-18(14-5-8-16(24-2)9-6-14)12-17(21-22)15-7-10-19(25-3)20(11-15)26-4/h5-11,18H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFGDWGKLPTRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyacetophenone to form the corresponding chalcone, which is then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound. The reaction is usually carried out in ethanol as a solvent and requires heating at around 80°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as acidic or basic resins may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives with Varied Aromatic Substituents
1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone (A07)
- Structure : Shares the 3,4-dimethoxyphenyl group but replaces the 4-methoxyphenyl with a 4-(4-methylpiperazinyl)phenyl moiety.
- Activity : Exhibits acetylcholinesterase (AChE) inhibition (IC50 = 6.5 ± 0.1 μM) and reduces amyloid-beta (Aβ) aggregation by 72.6%, suggesting utility in Alzheimer’s disease .
- Molecular Docking : Binds strongly to the active site of human AChE (PDB ID: 6U37), with the 3,4-dimethoxyphenyl group contributing to π-π stacking interactions .
1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone
- Structure : Replaces methoxy groups with chlorine atoms (3,4-dichlorophenyl) and substitutes the 4-methoxyphenyl with a naphthyl group.
- Synthesis : Prepared via refluxing a chalcone precursor with hydrazine hydrate in acetic acid .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-6-methyl-1,3-benzothiazole
Table 1: Structural and Activity Comparison of Pyrazoline Derivatives
Non-Pyrazoline Compounds with Methoxyphenyl Substituents
3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4i)
- Structure: Oxadiazole core with 3,4-dimethoxyphenyl and phenoxyphenyl groups.
- Activity : 62.5% anti-inflammatory activity, demonstrating that dimethoxyphenyl groups enhance efficacy in diverse scaffolds .
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)
- Structure : Chalcone derivative with multiple methoxy groups.
- Activity: Nanomolar cytotoxicity against prostate cancer via p53-mediated apoptosis. Highlights the role of methoxy groups in enhancing bioactivity .
Table 2: Comparison with Non-Pyrazoline Analogs
| Compound | Core Structure | Key Activity/Properties | Reference |
|---|---|---|---|
| Oxadiazole derivative | 1,3,4-Oxadiazole | 62.5% anti-inflammatory activity | |
| Chalcone (CHO27) | Chalcone | p53 activation, prostate cancer inhibition |
Biological Activity
1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antioxidant Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have shown that compounds containing methoxy groups, like this compound, can scavenge free radicals effectively. This activity is essential in preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. The compound demonstrated efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. A study highlighted that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. In vitro assays have shown that related compounds can reduce inflammation markers in cell cultures .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory processes, such as COX-1 and COX-2.
- Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals.
- Receptor Interaction : Docking studies suggest that the compound interacts with various biological receptors, potentially modulating their activity.
Study on Antioxidant Activity
In a comparative study of various pyrazole derivatives, this compound showed a notable reduction in malondialdehyde (MDA) levels in treated cells compared to controls. This indicates a significant reduction in lipid peroxidation .
Anti-inflammatory Assessment
A recent study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results demonstrated a dose-dependent reduction in edema formation, suggesting potent anti-inflammatory activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
